Mavelertinib

Catalog No.
S547946
CAS No.
1776112-90-3
M.F
C18H22FN9O2
M. Wt
415.4334
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mavelertinib

CAS Number

1776112-90-3

Product Name

Mavelertinib

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4334

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N

SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib;

Description

The exact mass of the compound Mavelertinib is 415.188 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mavelertinib is a small molecule inhibitor that targets a specific type of enzyme called a tyrosine kinase. Tyrosine kinases play a critical role in many cellular processes, including cell growth, proliferation, and differentiation. Mavelertinib works by blocking the activity of these enzymes, thereby disrupting these cellular processes [].

Scientific Research on Mavelertinib

  • Cancer Cell Lines

    Studies have been conducted to assess the effectiveness of Mavelertinib in inhibiting the growth and proliferation of various cancer cell lines, including those of lung cancer, colorectal cancer, and hepatocellular carcinoma [, , ].

  • Animal Models

    Mavelertinib's efficacy has been evaluated in animal models of cancer. These studies have shown promising results, with Mavelertinib demonstrating tumor growth suppression in these models [, ].

  • Clinical Trials

    Clinical trials are ongoing to evaluate the safety and efficacy of Mavelertinib in patients with different types of cancer. These trials will help determine the potential of Mavelertinib as a cancer treatment option [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Exact Mass

415.188

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Dates

Modify: 2023-08-15
1: Planken S, Behenna DC, Nair SK, Johnson TO, Nagata A, Almaden C, Bailey S,
2: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M

Explore Compound Types